![molecular formula C20H23N5O B1195099 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one CAS No. 128113-12-2](/img/structure/B1195099.png)
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
Overview
Description
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one, also known as 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one, is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Antitumor Applications : The structural and conformational studies of C1295 have been conducted, particularly focusing on its potential as an antitumor agent. C1295 was compared with C1303, another similar compound, in terms of the conformation of their (aminoalkyl)amino side chains and the effect of C-8 substitution. These studies were critical in understanding the interactions of these compounds with biological molecules, potentially aiding in the development of new antitumor drugs (Arjunan, Arora, & Chalody, 1993).
Synthesis and Biological Activity : Another study focused on the synthesis of a series of 8-substituted 5-[(aminoalkyl)amino]-6H-v-triazolo[4,5,1-de]acridin-6-ones, structurally related to imidazoacridinones. The biological activity, particularly antitumor activity, of these compounds was evaluated, with preliminary results indicating that 8-OH derivatives possess the highest antitumor activity. This research helps in the understanding of the relationship between chemical structure and biological activity of these compounds (Cholody, Martelli, & Konopa, 1990).
Design, Synthesis, and Evaluation of Antitumor and Antiviral Activities : The design and synthesis of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]-pyrimidin-5(4H)-ones, along with their evaluation for antitumor and antiviral activities, have been conducted. Such research is crucial in discovering new compounds with potential medicinal applications (Islam, Ashida, & Nagamatsu, 2008).
properties
IUPAC Name |
10-[2-(diethylamino)ethylamino]-5-methyl-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-24(5-2)11-10-21-15-7-8-16-19-18(15)20(26)14-12-13(3)6-9-17(14)25(19)23-22-16/h6-9,12,21H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSABIWZOHLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=NN3C4=C(C2=O)C=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926074 | |
Record name | 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128113-12-2 | |
Record name | C 1295 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128113122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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